molecular formula C10H8BrNO3 B8624432 3-(4-Bromobenzyl)-1,3-oxazolidine-2,4-dione

3-(4-Bromobenzyl)-1,3-oxazolidine-2,4-dione

Cat. No.: B8624432
M. Wt: 270.08 g/mol
InChI Key: NOUOTKQWHXJJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobenzyl)-1,3-oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H8BrNO3/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2

InChI Key

NOUOTKQWHXJJAF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)O1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.50 g (6 mmol) of 4-bromobenzyl bromide and 0.73 g (7.2 mmol) of 1,3-oxazolidine-2,4-dione in 6 ml of tetrahydrofuran is admixed dropwise with a solution of 1.39 g (12 mmol) of 1,1,3,3-tetramethylguanidine in 6 ml of tetrahydrofuran. The mixture is stirred at ambient temperature overnight. 50 ml of ice-cold aqueous hydrochloric acid (1N) and 100 ml of ethyl acetate are added. The organic phase is separated after settling out and washed successively with 25 ml of water and 25 ml of saturated aqueous sodium chloride solution. It is dried over sodium sulphate and the filtrate is concentrated under reduced pressure. The residue is purified by chromatography on silica gel, eluting with an 80/20 mixture of cyclohexane and ethyl acetate. 1.14 g of product are obtained in the form of white crystals.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.